molecular formula C7H6F2O3S B1414915 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid CAS No. 1000932-75-1

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid

Cat. No.: B1414915
CAS No.: 1000932-75-1
M. Wt: 208.18 g/mol
InChI Key: WGCGYFVAXAWGDY-UHFFFAOYSA-N
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Description

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid is a fluorinated furan derivative characterized by a difluoromethylsulfanylmethyl substituent at the 2-position of the furan ring and a carboxylic acid group at the 3-position. The difluoromethyl group introduces electron-withdrawing effects and enhanced metabolic stability, while the sulfanyl moiety may contribute to hydrogen bonding and reactivity .

Properties

IUPAC Name

2-(difluoromethylsulfanylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3S/c8-7(9)13-3-5-4(6(10)11)1-2-12-5/h1-2,7H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCGYFVAXAWGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid likely involves several key steps, including the formation of the furan ring, introduction of the difluoromethylsulfanyl group, and incorporation of the carboxylic acid functionality. Here are some general strategies that could be adapted for its preparation:

  • Furan Ring Formation : Furan rings can be synthesized through various methods, such as the Paal-Knorr reaction or the cyclization of acetylenic alcohols.

  • Introduction of the Difluoromethylsulfanyl Group : This step might involve the use of difluoromethylsulfanyl precursors, such as difluoromethylsulfanyl halides, in a nucleophilic substitution reaction.

  • Carboxylation : The introduction of a carboxylic acid group could be achieved through oxidation of an aldehyde or direct carboxylation reactions.

Challenges and Considerations

  • Stereochemistry : The compound's stereochemistry might require careful control, especially if chiral centers are involved.
  • Reactivity : The difluoromethylsulfanyl group can be sensitive to certain conditions, requiring mild reaction conditions.
  • Purification : Due to the compound's complexity, purification might involve multiple steps, including chromatography and crystallization.

Data and Research Findings

While specific research findings on the preparation of this compound are limited, related compounds provide insights into potential synthesis strategies. For instance, furan-3-carboxylic acid derivatives have been extensively studied, offering a foundation for modifying these methods to include the difluoromethylsulfanyl group.

Chemical Reactions Analysis

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. Its difluoromethylsulfanyl group allows for diverse chemical modifications, facilitating the development of novel pharmaceuticals and agrochemicals .

Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Medicine

  • Therapeutic Potential : Ongoing research is investigating the compound's role as a therapeutic agent for diseases such as cancer and infectious diseases. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to new treatment strategies .

Industry

  • Material Development : In industrial applications, this compound is utilized in the formulation of materials with enhanced thermal stability and resistance to degradation. This makes it valuable in producing high-performance polymers and coatings .

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of furan-based compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Material Science Application

A recent investigation into polymer composites incorporated this compound to enhance thermal stability. The resulting materials demonstrated improved performance under high-temperature conditions, making them suitable for aerospace applications .

Mechanism of Action

The mechanism of action of 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous furan-3-carboxylic acid derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural and Electronic Comparisons

Table 1: Structural Comparison of Furan-3-carboxylic Acid Derivatives
Compound Name Substituent at 2-Position Molecular Formula Key Features Source
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid (Difluoromethyl)sulfanylmethyl C₈H₇F₂O₃S Fluorinated, electron-withdrawing substituent
2-(Mercaptomethyl)furan-3-carboxylic acid Mercaptomethyl (SH-CH₂) C₆H₆O₃S Thiol group for redox activity
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Methylsulfanyl, Fluoro (benzofuran backbone) C₁₁H₉FO₃S Benzofuran core with H-bonding carboxyl
Naphtho[1,2-b]furan-3-carboxylic acid derivative 4-hydroxy-5-methoxy-2-methyl C₁₄H₁₀O₄ Extended aromatic system, antifungal activity
2-[(4-Formylphenoxy)methyl]furan-3-carboxylic acid Formylphenoxymethyl C₁₃H₁₀O₅ Polar formyl group for solubility

Key Observations :

  • Electron Effects: The difluoromethylsulfanyl group in the target compound likely enhances electron-withdrawing properties compared to non-fluorinated analogs like 2-(mercaptomethyl)furan-3-carboxylic acid. This could influence the acidity of the carboxylic acid group and reactivity in nucleophilic substitutions .
  • Hydrogen Bonding : The sulfanyl group in the target compound may participate in intermolecular interactions, similar to the methylsulfanyl group in the benzofuran derivative from , which forms centrosymmetric dimers via O–H⋯O bonds .

Key Observations :

  • Antifungal Potential: The naphtho[1,2-b]furan derivative demonstrates potent antifungal activity (EC₅₀ <1 mg/L), attributed to its extended aromatic system and methoxy/hydroxy substituents . The target compound’s difluoromethyl group could similarly enhance bioactivity by resisting metabolic degradation, though direct evidence is lacking .
  • Thiol vs.

Biological Activity

2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid (CAS Number: 1000932-75-1) is a synthetic compound with notable potential for various biological activities. With the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol, this compound has garnered interest in fields such as medicinal chemistry and pharmacology due to its unique structural features, particularly the difluoromethylsulfanyl group, which enhances its reactivity and biological interactions.

  • Molecular Formula : C7H6F2O3S
  • Molecular Weight : 208.18 g/mol
  • Appearance : Powder
  • Boiling Point : Approximately 295.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of furan-3-carboxylic acid with difluoromethylthiolating agents under controlled conditions. This process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves interference with cellular pathways and metabolic processes, likely through enzyme inhibition .

Anticancer Activity

The compound has shown promise in cancer research, particularly in vitro studies where it exhibited cytotoxic effects against several cancer cell lines. For example, preliminary results suggest that it may induce apoptosis in human leukemia and breast cancer cells. The presence of the difluoromethylsulfanyl group is believed to enhance its binding affinity to molecular targets associated with cancer progression.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of this compound on human acute monocytic leukemia (U-937) and breast adenocarcinoma (MCF-7) cell lines.
    • Results : The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating potential as a lead compound in drug development.
  • Antimicrobial Activity Assessment :
    • In a comparative study against common pathogens, this compound was tested for its ability to inhibit bacterial growth.
    • Results : It showed significant inhibition against Gram-positive bacteria, suggesting its utility as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The difluoromethylsulfanyl moiety is thought to facilitate strong interactions that can modulate enzyme activities critical for cellular metabolism and proliferation .

Comparison with Similar Compounds

Compound NameStructureKey Differences
2-{[(Trifluoromethyl)sulfanyl]methyl}furan-3-carboxylic acidStructureTrifluoromethyl group may alter reactivity and biological activity
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acidStructureDifferent substitution pattern affects solubility and interaction profiles

Q & A

Q. What are the optimal synthetic routes for 2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves functionalizing the furan-3-carboxylic acid core with a difluoromethylsulfanyl group. Key steps include:
  • Thiol-Ene Chemistry : Reacting furan-3-carboxylic acid derivatives with difluoromethylsulfanylating agents (e.g., (difluoromethyl)sulfenyl chloride) under inert conditions. Optimize solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to minimize side reactions .
  • Protection/Deprotection Strategies : Protect the carboxylic acid group using tert-butyl esters to prevent undesired interactions during sulfanyl group introduction .
  • Yield Improvement : Use catalytic bases like triethylamine to neutralize HCl byproducts and enhance reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine orthogonal techniques:
  • LC-MS/MS : Quantify trace impurities using reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) and monitor for [M-H]⁻ ions (exact mass calculated via high-resolution MS) .
  • NMR Spectroscopy : Confirm substitution patterns via ¹⁹F NMR (δ ≈ -100 to -120 ppm for CF₂ groups) and ¹H NMR (furan ring protons at δ 6.5–7.5 ppm) .
  • FT-IR : Validate the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate:
  • Temperature Sensitivity : Store at 2–8°C in amber vials to prevent thermal decomposition and photodegradation of the sulfanyl group .
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the difluoromethylsulfanyl moiety .

Advanced Research Questions

Q. What computational approaches can predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states using Gaussian09 or ORCA with B3LYP/6-31G(d) basis sets to assess activation energies for sulfanyl group displacement .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to evaluate polar aprotic solvents’ role in stabilizing intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 25°C and -40°C to identify dynamic effects (e.g., rotamers) causing splitting .
  • COSY/NOESY : Confirm spin-spin coupling and spatial proximity of protons to rule out impurities .
  • Synthetic Controls : Compare spectra with intermediates (e.g., unprotected furan derivatives) to isolate discrepancies .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤5% v/v) with PBS buffer; validate compatibility via dynamic light scattering (DLS) for aggregation .
  • Prodrug Design : Synthesize methyl ester derivatives to enhance lipophilicity, then hydrolyze in situ .

Q. How can the compound’s interactions with biological targets (e.g., enzymes) be mechanistically studied?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions .
  • Docking Simulations : Use AutoDock Vina to predict binding poses in active sites, guided by X-ray crystallography of homologous proteins .

Handling Data Contradictions

Q. When HPLC purity analysis conflicts with LC-MS results, what steps ensure data accuracy?

  • Methodological Answer :
  • Column Reproducibility : Test different columns (C18 vs. HILIC) to rule out stationary phase interactions .
  • Spike-In Experiments : Add synthesized reference standards to confirm retention times and MS fragmentation patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid
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2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid

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